Journal Name:Mini-Reviews in Medicinal Chemistry
Journal ISSN:1389-5575
IF:3.737
Journal Website:http://benthamscience.com/journal/index.php?journalID=mrmc
Year of Origin:2001
Publisher:Bentham Science Publishers B.V.
Number of Articles Per Year:128
Publishing Cycle:Quarterly
OA or Not:Not
CO2laser-assisted sintering of TiO2nanoparticles for transparent films
Mini-Reviews in Medicinal Chemistry ( IF 3.737 ) Pub Date: 2023-01-03 , DOI: 10.2351/7.0000821
Nanoelectrospray laser deposition (NELD) of nanoparticles (NPs) on various substrates has attracted considerable attention as a fast, cost-effective, and scalable technique for precise control of heating time and zone. In this work, NELD-assisted sintering of titanium dioxide (TiO2) NPs on borosilicate glass and quartz substrates is addressed. A 10.6μm CO2 laser was used for patterning and sintering titania nanoparticles in ambient air. The effects of laser dose and deposition process parameters on the morphological, structural, and optical characteristics of the sintered TiO2 patterns were characterized using optical microscopy, scanning electron microscopy, and x-ray diffraction. The results point out that the anatase phase was preserved after laser sintering, without the appearance of any TiO2 rutile traces. We show that the improvement in the morphological properties of TiO2 patterns is due to the laser sintering of a dense layer of ceramic with enhanced interconnectivity and connection between single nanoparticles. A theoretical model was developed to select the temperature required to sinter TiO2 nanoparticles and to correlate it with the laser power and scanning speed to prevent cracking on the substrate and sintered nanoparticles and also to get transparent TiO2 films. An optical transmittance of ∼91% was achieved. The experimental data were in accordance with the theoretical model, predicting the success of the model.
Detail
Some observations on additive manufacturing
Mini-Reviews in Medicinal Chemistry ( IF 3.737 ) Pub Date: 2022-11-08 , DOI: 10.2351/7.0000857
Some comments on how Jyoti Mazumder started his laser career, how additive manufacturing (AM) started, and where it is going.
Detail
Study on microstructures and mechanical performance of laser transmission welding of poly-ether-ether-ketone (PEEK) and carbon fiber reinforced PEEK (CFR-PEEK)
Mini-Reviews in Medicinal Chemistry ( IF 3.737 ) Pub Date: 2022-11-04 , DOI: 10.2351/7.0000823
The reliable assembly of poly-ether-ether-ketone (PEEK) and carbon fiber-reinforced PEEK (CFR-PEEK) is crucial to effective load transfer within lightweight and high-stiffness structures, which are commonly demanded in aeronautical, automobile, and medical industries. In this work, laser transmission welding of PEEK and CFR-PEEK has been performed by using a 1070 nm Nd:YAG fiber laser. The effects of process parameters including laser power, laser scanning speed, and clamping pressure on joining quality have been investigated via mechanical, morphological, and thermal characterization. Results show that strong bonds have been formed by entanglements of polymer chains at the joining interface and the mechanical embedment between carbon fibers and PEEK. The formation mechanisms of bubble defects have been classified into three types. One of them was eliminated by scanning the joints twice, which significantly improved joints' mechanical performance and hermeticity with the maximum joining strength reaching 11.6 MPa. Also, a comparative study between PEEK/PEEK and PEEK/CFR-PEEK joints shows that the existence of carbon fibers within the CFR-PEEK significantly increased joints' decomposition threshold, joining region, and strength due to their great thermal conductivity. Besides, the influence of the welding process on the crystallinity of PEEK was analyzed, which was then improved from 11.7% to 34.1% through annealing.
Detail
Visible laser attenuation characteristics using various polymeric nanocomposites
Mini-Reviews in Medicinal Chemistry ( IF 3.737 ) Pub Date: 2022-11-07 , DOI: 10.2351/7.0000849
The attenuation characteristic of a semiconductor laser and green laser beam power with various polymer nanocomposites including PbS, TiO2, V2O5, and CuO are investigated experimentally. Various polymeric nanocomposites with the same concentration of different nanoparticles were prepared using a solution casting technique. The distance between the sample and detector as well as the sample and laser source, and the laser beam incident angle on the surface of the sample are found to be important factors to obtain robust measurements of the attenuation of the semiconductor and green laser beam power. The nanocomposite thin film doped with CuO has more laser beam power attenuation compared to the other prepared nanocomposite thin films. Polymer nanocomposites have various applications, e.g., cut-off laser filters, optical limiting laser, and laser beam power attenuation.
Detail
Using photodiodes and supervised machine learning for automatic classification of weld defects in laser welding of thin foils copper-to-steel battery tabs
Mini-Reviews in Medicinal Chemistry ( IF 3.737 ) Pub Date: 2022-11-04 , DOI: 10.2351/7.0000800
This paper has been designed to study whether photodiodes and supervised machine learning (ML) algorithms are sufficient to automatically classify weld defects caused by simultaneous variation of the part-to-part gap and laser power during remote laser welding (RLW) of thin foils, with applications in battery tabs. Photodiodes are used as the primary source of data and are collected in real-time during RLW of copper-to-steel thin foils in the lap joint. Experiments are carried out by the nLight Compact 3 kW fiber laser integrated with the Scout-200 2D scanner. The paper reviews and compares seven supervised ML algorithms (namely, k-nearest neighbors, decision tree, random forest, Naïve–Bayes, support vector machine, discriminant analysis, and discrete wavelet transform combined with the neural network) for automatic classification of weld defects. Up to 97% classification rate is obtained for scenarios with simultaneous variations of weld penetration depth and part-to-part gap. The main causes of misclassification are imputed to the interaction between welding parameters (part-to-part gap and laser power) and process instability at high part-to-part gap (high variation in the process not captured by the photodiodes). Arising opportunities for further development based on sensor fusion, integration with real-time multiphysical simulation, and semi-supervised ML are discussed throughout the paper.
Detail
Visualization of cathode spot control using laser irradiation and oxide addition in wire arc additive manufacturing of titanium alloys
Mini-Reviews in Medicinal Chemistry ( IF 3.737 ) Pub Date: 2022-10-21 , DOI: 10.2351/7.0000738
Arc instability is one of the most critical problems in gas-metal-arc (GMA) based wire arc additive manufacturing of titanium (Ti) alloys. It can result in a poor bead surface, surface oxidation, and spattering. In particular, the relocation of the cathode spot area is the main cause of big spatters because of the high thermal energy of the molten droplet at the molten pool surface. In this study, two cathode spot control techniques were applied using auxiliary laser heating and prelaid oxides, and the behaviors of the cathode spots and arc were visualized using high-speed photography. When the laser beam was irradiated in front of the GMA, a cathode spot was formed at the laser irradiation position, and the cathode jet did not interfere with the arc plasma and droplet transfer from the GMA. However, when the distance between the GMA and the laser irradiation position increased by more than 8 mm, multiple cathode spots were established, and spattering increased. The prelaid Ti oxide particles increased the metal deposition efficiency by establishing multiple and dispersed cathode spots rather than a concentrated cathode spot by droplet impingement. It was found that the volumetric transfer efficiencies (excluding spattering) for the laser-assisted control and Ti oxide powder were up to 99.87% and 91.2%, respectively.
Detail
Deposition strategies for generating cuboid volumes using extreme high-speed directed energy deposition
Mini-Reviews in Medicinal Chemistry ( IF 3.737 ) Pub Date: 2022-10-31 , DOI: 10.2351/7.0000770
Extreme high-speed directed energy deposition (EHLA) is a variant of directed energy deposition (DED-LB) developed at Fraunhofer ILT in cooperation with RWTH Aachen University. Because of a powder gas jet setup that is aimed at melting particles in the laser beam before they enter the melting pool, high process speeds of up to several hundred meters per minute and a layer thickness as thin as 25 μm can be achieved. EHLA is generally applied for rotationally symmetric coating applications. In previous experiments on a prototype machine of ponticon GmbH, EHLA was used for building up dense volumes, thus qualifying its use for additive manufacturing, now termed EHLA 3D. In this work, using iron-base alloy 1.4404 and a process speed of 40 m/min, cubic volumes are produced with EHLA 3D. Different deposition strategies commonly used in DED-LB are tested for their transferability to EHLA 3D. The results of different deposition strategies achieving the best near net shape geometry are shown in comparison to DED-LB. Furthermore, the influence of the deposition strategy and used technology on thermal management and microstructure are investigated. The best near net shape is achieved in this comparison using a contour-hatch strategy with 1.5 contours per layer and a 90° rotation of the hatch, both for EHLA and DED-LB. The microstructure of EHLA 3D built cubes is more similar to a typical laser powder bed fusion microstructure than to a typical DED-LB microstructure with respect to grain size and structure.
Detail
Research progress on heteromorphic structure parts fabricated by additive manufacturing based on inside-laser coaxial powder feeding
Mini-Reviews in Medicinal Chemistry ( IF 3.737 ) Pub Date: 2022-10-25 , DOI: 10.2351/7.0000689
Inside-laser material feeding laser cladding deposition (IMF-LCD) is a directed energy deposition technology featuring “hollow beam, annular spot, centered powder, and coaxial powder feeding.” IMF-LCD offers distinct advantages over traditional outside laser material feeding laser cladding deposition (OMF-LCD), such as a good laser-powder coupling effect, high powder utilization, high forming flexibility, uniform thermal field distribution in molten pools, and excellent forming surface quality. IMF-LCD would significantly improve forming efficiency and surface quality while it was applied to rapid direct manufacturing and repair of complex metallic parts compared to OMF-LCD. In this manuscript, the working principle of IMF-LCD technology is briefly introduced. Mostly, the research progress on heteromorphic structure parts fabricated by IMF-LCD was summarized, focusing on layered design, posture change, forming strategy optimization, and process parameter adjustment. The heteromorphic structure included a twisted thin-walled structure, variant height/width structure, overhanging structure, and closed structure. Based on the excellent characteristics of this technology, the exploration of high forming quality heteromorphic structural parts is carried out by changing the process parameters and forming processes such as the variable attitude stacking method, the conformal discrete layering method and the normal layering method, and the surface roughness is as low as 1.323 μm, the dimensional accuracy is as high as 1.6%. Simultaneously, the powder utilization rate of IMF-LCD reached 60%–80% on average, in accordance with the advantages of the laser-powder coupling effect. Finally, the remarkable research and application of IMF-LCD technology in high flexibility, high precision, high surface quality, and high material utilization would further promote the development of additive manufacturing with higher performance, higher quality, and lower cost in the future.
Detail
Selective laser crystallization and amorphization in polymer fibers
Mini-Reviews in Medicinal Chemistry ( IF 3.737 ) Pub Date: 2022-10-25 , DOI: 10.2351/7.0000736
Textile finishing is a huge industry for modification of textile surface properties to align with the desired end use spanning medical, engineering, and apparel applications. Laser-induced polymer morphology modification has been studied by researchers, with evidence suggesting a correlation between laser fluence and crystallinity. However, a lack of data has resulted in the mechanism for change remaining unknown. This paper aims to identify the mechanism of initial Young’s modulus control in polyethylene terephthalate (PET) monofilament yarn and explain the relationship between Young’s modulus and the degree of crystallinity using Takayanagi’s model. PET monofilament yarns were treated using a CO2 infrared laser at a 10.6 μm wavelength at fluences up to 0.086 J/mm2. Young’s modulus data obtained from stress-strain curves at 0.2% strain and fraction crystallinities obtained from differential scanning calorimetry were compared with Takayanagi’s series model. Laser surface treatment within a fluence range up to 0.087 J/mm2 on PET resulted in stable Young’s modulus values. A 3.5% reduction in Young’s modulus of PET was seen with a 6.1% reduction in crystallinity, which was in good agreement with Takayanagi’s series model. Lasers offer rapid material processing capable of increasing or decreasing fractional crystallinity selectively along the fiber where desired. Selective amorphization increases chemical absorption, allowing increased surface finishing uptake at milder processing conditions, whereas increasing fractional crystallinity imparts fiber strength. The relationship between fiber crystallinity and Young’s modulus for PET can be described by Takayanagi’s model, allowing a prediction of material properties, which can be extended from fibers to all thin-film polymers.
Detail
Multimaterial direct energy deposition: From three-dimensionally graded components to rapid alloy development for advanced materials
Mini-Reviews in Medicinal Chemistry ( IF 3.737 ) Pub Date: 2022-12-22 , DOI: 10.2351/7.0000788
Laser-based direct energy deposition (L-DED) with blown powder enables the simultaneous or sequential processing of different powder materials within one component and, thus, offers the possibility of additive multimaterial manufacturing. Therefore, the process allows a spatially resolved material allocation and fabrication of sharp or even graded material transitions. Within this contribution, the latest results from two major research fields in multimaterial L-DED—(I) automation and (II) rapid alloy development of high entropy alloys (HEAs) by in situ synthesis—shall be presented. First, an automated multimaterial deposition process was developed, which enables the automated manufacturing of three-dimensionally graded specimens. For this, a characterization of the deposition system regarding powder feeding dynamics and resulting powder mixtures in the process zone was conducted. The obtained system characteristics were used to achieve a three-dimensional deposition of specified powder mixtures. The fabricated specimens were analyzed by energy-dispersive x-ray spectroscopy, scanning electron microscopy, and micro hardness measurement. The research demonstrates the increasing readiness of L-DED for the fabrication of multimaterial components. Second, the latest results from rapid alloy development for HEAs by DED are presented. By the simultaneous usage of up to four powder feeders, a vast range of alloy compositions within the Al–Ti–Co–Cr–Fe–Ni HEA system was investigated. For this, tailored measurement systems such as an in-house developed powder sensor were beneficially used. The study shows the influence of a variation of Al on the phase formation and resulting mechanical properties and demonstrates the potential of L-DED for reducing development times for new alloys.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
医学3区 CHEMISTRY, MEDICINAL 药物化学3区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
2.00 72 Science Citation Index Expanded Not
Submission Guidelines
Journal Submission Website
http://bsp-cms.eurekaselect.com/index.php/MRMC